Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21F3N4O2 and its molecular weight is 346.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate and its derivatives are primarily synthesized for studying their structural and chemical properties. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound and characterized it through spectroscopic methods and X-ray diffraction, indicating the compound's potential in crystallography and molecular design (Sanjeevarayappa et al., 2015). Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified Bruylants approach, underscoring the chemical's utility in synthetic chemistry (Gumireddy et al., 2021).
Biological Evaluation
This chemical also finds applications in biological studies. The research by Sanjeevarayappa et al. (2015) included an evaluation of its in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, to study their antibacterial and antifungal activities (Kulkarni et al., 2016).
Anticorrosive Properties
Research by Praveen et al. (2021) explored the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrating its effectiveness as a corrosion inhibitor for carbon steel in acidic environments (Praveen et al., 2021).
Catalytic Activity
Mennenga et al. (2015) synthesized and polymerized a derivative of this compound, demonstrating its potential as a catalyst in acylation chemistry through neighboring group effects (Mennenga et al., 2015).
Antineoplastic Applications
The compound has been studied for its metabolites in patients with chronic myelogenous leukemia, as in the case of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor (Gong et al., 2010).
Antimalarial Research
Chavchich et al. (2016) studied trifluoromethyl-substituted pyridine and pyrimidine analogs of this compound for their in vitro antimalarial activity and potential in malaria treatment and prevention (Chavchich et al., 2016).
Mechanism of Action
Target of Action
The primary target of Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .
Mode of Action
As a selective inhibitor of CDK4 and CDK6, the compound binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein . The unphosphorylated Rb protein can then bind to the E2F family of transcription factors, preventing them from transcribing genes necessary for the G1 to S phase transition. This results in cell cycle arrest .
Biochemical Pathways
The compound’s action primarily affects the Rb-E2F pathway. By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb, leading to the accumulation of unphosphorylated Rb. This halts the cell cycle at the G1 phase, preventing DNA replication and cell division .
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression, specifically at the G1 to S phase transition . This can lead to the death of rapidly dividing cells, such as cancer cells, that rely on continuous cell cycle progression for survival.
Properties
IUPAC Name |
tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-10-19-11(15(16,17)18)9-12(20-10)21-5-7-22(8-6-21)13(23)24-14(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWACEEVOISLGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.